2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a hexahydroquinazolinone core substituted with a morpholin-4-yl ethyl group at position 1 and an isopropylphenyl acetamide moiety at the sulfanyl-terminated side chain. The hexahydroquinazolinone scaffold confers conformational flexibility, while the morpholine ring enhances solubility and metabolic stability. Its structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to quinazoline-based inhibitors.
Properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-18(2)19-7-9-20(10-8-19)26-23(30)17-33-24-21-5-3-4-6-22(21)29(25(31)27-24)12-11-28-13-15-32-16-14-28/h7-10,18H,3-6,11-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCGNRDNQUGEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the morpholine ring, and the attachment of the phenylacetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the phenylacetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The morpholine ring and quinazolinone core may interact with enzymes or receptors, modulating their activity. The phenylacetamide group may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Attributes
Key Structural and Functional Differences
Core Structure Variability
- Hexahydroquinazolinone (Target Compound): Flexible, partially saturated core allows adaptive binding to enzyme active sites (e.g., kinases) .
- Oxomorpholine () : Rigid, fully saturated ring may limit target engagement but improves metabolic stability .
- Naphthofuran () : Planar aromatic system favors π-π stacking but reduces conformational adaptability .
Substituent Effects
- Morpholinoethyl Group: Common across all compounds; enhances solubility and reduces hepatic clearance via hydrogen bonding .
- Aryl Acetamide Moieties: Isopropylphenyl (Target): Balances lipophilicity and steric bulk for membrane penetration. Oxolan-2-ylmethyl (): Introduces polarity, improving aqueous solubility but limiting blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Property Analysis
- LogP : The isopropyl group in the target compound provides optimal lipophilicity compared to the highly lipophilic trifluoromethylphenyl () or polar oxolan () groups.
- Solubility : Morpholine and oxolan substituents enhance solubility, whereas trifluoromethyl groups hinder it .
- Metabolic Stability: Saturated cores (hexahydroquinazolinone, oxomorpholine) resist oxidative metabolism better than aromatic systems (naphthofuran) .
Biological Activity
The compound 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide , often referred to as Compound A , is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H32N4O3S
Molecular Weight: 456.6009 g/mol
CAS Number: 898444-71-8
SMILES Representation: O=C(Nc1c(C)cc(cc1C)C)CSc1nc(=O)n(c2c1CCC2)CCN1CCOCC1
The compound features a morpholine ring and a hexahydroquinazoline moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that Compound A exhibits antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis.
Table 1: Antiproliferative Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.3 | Cell cycle arrest in G2/M phase |
| HT29 (Colon) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 20.0 | Disruption of microtubule integrity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .
Compound A's mechanism involves binding to specific cellular targets that disrupt normal cellular processes:
- Cell Cycle Arrest: Studies show that Compound A effectively halts the cell cycle at the G2/M checkpoint, preventing mitosis and leading to cell death .
- Apoptosis Induction: The compound triggers apoptotic pathways through the activation of caspases and mitochondrial dysfunction .
- Microtubule Disruption: Similar to established chemotherapeutics like paclitaxel, Compound A affects microtubule dynamics, leading to cytoskeletal instability .
Study 1: Efficacy in Tumor Models
In a preclinical study using the chick chorioallantoic membrane (CAM) assay, Compound A demonstrated significant anti-tumor activity by inhibiting angiogenesis and tumor growth comparable to established agents like combretastatin A-4 .
Study 2: In Vivo Toxicity Assessment
A toxicity study conducted on murine models revealed that while Compound A was effective against tumor growth, it exhibited low systemic toxicity at therapeutic doses. The study emphasized the need for further investigation into long-term effects and dosage optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
